molecular formula C10H7Cl2N3OS B066403 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide CAS No. 175276-87-6

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide

Cat. No.: B066403
CAS No.: 175276-87-6
M. Wt: 288.15 g/mol
InChI Key: DLCGCERSLQTRHR-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide (CAS 175276-87-6) is a high-value chemical intermediate with significant applications in medicinal chemistry and anticancer research. This compound, with the molecular formula C10H7Cl2N3OS and a molecular weight of 288.15 , serves as a versatile synthon for constructing complex heterocyclic systems. Its structure features a thiazole core, a privileged scaffold in drug discovery known to contribute to diverse pharmacological activities . Research has demonstrated its exceptional utility as a key precursor in the synthesis of novel thiazole and 1,3,4-thiadiazole derivatives . These synthesized compounds have shown potent in vitro anticancer activity against human Hepatocellular carcinoma cell lines (HepG-2), with some analogs exhibiting IC50 values as low as 1.61 ± 1.92 μg/mL, underscoring the research value of this core carbohydrazide structure . The reactivity of the hydrazide side chain allows for diverse chemical transformations, enabling researchers to generate libraries of compounds for structure-activity relationship (SAR) studies. This product is intended for research and development purposes only in laboratory settings. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should consult the relevant Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N3OS/c11-6-3-1-2-5(8(6)12)10-14-7(4-17-10)9(16)15-13/h1-4H,13H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLCGCERSLQTRHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C2=NC(=CS2)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372508
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175276-87-6
Record name 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation of the Thiazole Carboxylic Acid

The thiazole core is synthesized by condensing 2,3-dichloro-thiobenzamide with α-bromopyruvic acid. This reaction proceeds via nucleophilic substitution, where the thioamide’s sulfur attacks the α-carbon of the bromopyruvic acid, followed by cyclization to form the thiazole ring.

Reaction Conditions :

  • Reactants : 2,3-Dichloro-thiobenzamide (10 mmol), 3-bromopyruvic acid (10 mmol)

  • Solvent : 1,4-Dioxane (50 mL)

  • Temperature : Reflux (≈100°C)

  • Duration : 2 hours

  • Yield : 98% (2.68 g of 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carboxylic acid).

Conversion to Carbohydrazide via Ester Intermediate

The carboxylic acid is first esterified to its ethyl ester using ethanol under acidic conditions. Subsequent treatment with hydrazine hydrate replaces the ethoxy group with a hydrazide moiety.

Reaction Conditions :

  • Esterification :

    • Reactants : Carboxylic acid (10 mmol), ethanol (excess), H₂SO₄ (catalytic)

    • Temperature : Reflux (≈78°C)

    • Duration : 5 hours.

  • Hydrazinolysis :

    • Reactants : Ethyl ester (10 mmol), hydrazine hydrate (15 mmol)

    • Solvent : Ethanol (20 mL)

    • Temperature : 80°C (water bath)

    • Duration : 5 hours

    • Yield : 80% (based on analogous reactions).

Direct Acyl Chloride Aminolysis

This route bypasses esterification by converting the carboxylic acid directly to its acyl chloride, which is then reacted with hydrazine.

Synthesis of Acyl Chloride

The carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to form the reactive acyl chloride intermediate.

Reaction Conditions :

  • Reactants : 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carboxylic acid (10 mmol), SOCl₂ (excess)

  • Solvent : Anhydrous dichloromethane (DCM)

  • Temperature : 0°C → room temperature

  • Duration : 2 hours

  • Yield : >90% (based on analogous compounds).

Hydrazide Formation

The acyl chloride is reacted with hydrazine hydrate in a polar aprotic solvent.

Reaction Conditions :

  • Reactants : Acyl chloride (10 mmol), hydrazine hydrate (20 mmol)

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 0°C → room temperature

  • Duration : 1 hour

  • Yield : 75–85% (estimated from similar transformations).

Comparative Analysis of Methods

Method Key Advantages Limitations Yield
Hantzsch + HydrazinolysisHigh purity, scalableMulti-step, requires esterification70–80%
Acyl Chloride AminolysisFewer steps, avoids estersHandling hazardous acyl chlorides75–85%
One-Pot Tandem SynthesisStreamlined process, reduced purificationRequires specialized solvents (e.g., HFIP)70%

Optimization Strategies

Solvent Effects

  • Ethanol vs. HFIP : Ethanol is cost-effective but may require longer reaction times for hydrazinolysis. HFIP enhances cyclization efficiency via hydrogen bonding but increases costs.

Temperature Control

  • Low-Temperature Aminolysis : Conducting acyl chloride reactions at 0°C minimizes side reactions (e.g., hydrolysis).

Hydrazine Stoichiometry

  • Excess hydrazine (1.5–2.0 equivalents) ensures complete conversion of esters or acyl chlorides to carbohydrazides .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of thiazole derivatives, including 2-(2,3-dichlorophenyl)-1,3-thiazole-4-carbohydrazide. This compound has shown potential against various strains of Candida, a common fungal pathogen.

  • Case Study : A study synthesized several thiazole derivatives and tested their antifungal activity against Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 7.81 μg/mL, significantly lower than the reference drug fluconazole (15.62 μg/mL) .

Antimicrobial Properties

Thiazole derivatives are known for their broad-spectrum antimicrobial activity. The compound has been explored for its efficacy against both gram-positive and gram-negative bacteria.

  • Data Table: Antimicrobial Activity of Thiazole Derivatives
CompoundMIC (µg/mL)Activity Type
Fluconazole15.62Antifungal
This compound7.81Antifungal
Compound A100-400Antibacterial

This table illustrates the comparative effectiveness of the compound against established drugs and highlights its potential as an antimicrobial agent .

Antitubercular Activity

The compound's structural features suggest potential applications in treating tuberculosis. Research on thiazole derivatives indicates that modifications can enhance their antitubercular properties.

  • Case Study : In a study assessing various thiazole derivatives for activity against Mycobacterium tuberculosis, certain compounds showed significant inhibitory effects with MIC values as low as 2.1 µg/mL .

Mechanism of Action

The mechanism of action of 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Structural Similarities and Differences

The following table summarizes key structural analogs and their properties:

Compound Name (Core Structure) Substituents/Modifications Biological Activity (IC$_{50}$ or Notes) Reference
2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide (Thiazole-carbohydrazide) 2,3-Dichlorophenyl, carbohydrazide Not reported in evidence; inferred bioactivity Target
NPB Analogs (e.g., 4e, 4f) (Piperazine) 2,3-Dichlorophenyl, naphthalene/furan groups MCF-7 cell viability inhibition: 3.11–7.68 µM
PCH1 (Furan-pyridine carbohydrazide) 2,3-Dichlorophenyl, pyridine-carbohydrazide Antitrypanosomal activity (hit compound)
3-Chloro-N'-benzylidene carbohydrazide (Benzothiophene) 3-Chloro, pentadecyl chain Synthetic focus; no activity reported
Cariprazine HCl (Piperazine-cyclohexyl urea) 2,3-Dichlorophenyl, dimethylurea FDA-approved antipsychotic; targets dopamine receptors

Key Observations:

  • Thiazole vs. Piperazine Cores : NPB analogs (piperazine-based) show potent cytotoxicity (IC$_{50}$ ~3–7 µM in MCF-7 cells), attributed to the dichlorophenyl group’s role in enhancing lipophilicity and membrane penetration . The thiazole-carbohydrazide’s rigid heterocyclic core may offer distinct binding modes compared to piperazine’s flexibility.
  • Carbohydrazide vs. Carboxylic Acid: describes the carboxylic acid derivative of the target compound (CAS 257876-07-6), which lacks the hydrazide group.
  • Substituent Effects : Replacement of dichlorophenyl with less electronegative groups (e.g., tolyl in NPB analogs) reduces activity, underscoring the importance of chlorine atoms in electronic and steric interactions .
2.3. Physicochemical Properties
  • Solubility : Compared to dichlorophenyl cyanide (), which is insoluble in water, the carbohydrazide’s hydrazide group may enhance aqueous solubility, critical for bioavailability.

Biological Activity

2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide, with the CAS number 175276-87-6, is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, biological activity, and therapeutic potential of this compound based on diverse research findings.

  • Molecular Formula: C₁₀H₇Cl₂N₃OS
  • Molecular Weight: 288.15 g/mol
  • Purity: ≥95%
  • Refractive Index: 1.659

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial and antiviral properties.

Antimicrobial Activity

Several studies have evaluated the antimicrobial efficacy of this compound against various pathogens:

  • Minimum Inhibitory Concentration (MIC) Studies
    • The compound exhibited significant activity against a range of bacteria and fungi. For instance, MIC values were reported as low as 0.22 to 0.25 µg/mL against certain pathogens, indicating potent antimicrobial properties .
    • In a study assessing multiple derivatives, compounds derived from thiazole scaffolds showed promising results against Staphylococcus aureus and Staphylococcus epidermidis, with reductions in biofilm formation compared to standard antibiotics like Ciprofloxacin .
  • Mechanism of Action
    • The compound's mechanism involves inhibition of bacterial DNA gyrase and dihydrofolate reductase (DHFR), which are critical enzymes for bacterial replication and survival. IC₅₀ values for these activities ranged from 12.27 to 31.64 µM for DNA gyrase and 0.52 to 2.67 µM for DHFR .

Antiviral Activity

Research has also explored the antiviral potential of thiazole derivatives, including this compound:

  • Inhibition of Flavivirus Replication
    • The compound was tested in cellular assays against flaviviruses such as dengue and yellow fever viruses. It showed significant inhibition of viral replication at concentrations that did not adversely affect uninfected cell growth .
    • The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the thiazole ring could enhance antiviral potency while minimizing cytotoxicity .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated a series of thiazole derivatives including this compound against clinical isolates of Staphylococcus aureus. The results demonstrated:

  • MIC: 0.25 µg/mL
  • MBC (Minimum Bactericidal Concentration): 0.5 µg/mL
  • Biofilm Reduction: Over 70% reduction in biofilm formation compared to untreated controls.

Case Study 2: Antiviral Activity Against Dengue Virus

In a controlled laboratory setting, the compound was tested for its ability to inhibit dengue virus replication:

  • EC₅₀ (Effective Concentration): 15 µM
  • Selectivity Index: High selectivity with minimal cytotoxic effects observed at concentrations up to 50 µM.

Data Summary Table

PropertyValue
Molecular FormulaC₁₀H₇Cl₂N₃OS
Molecular Weight288.15 g/mol
Purity≥95%
Antimicrobial MIC0.22 - 0.25 µg/mL
Antiviral EC₅₀15 µM
DNA Gyrase IC₅₀12.27 - 31.64 µM
DHFR IC₅₀0.52 - 2.67 µM

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing 2-(2,3-Dichlorophenyl)-1,3-thiazole-4-carbohydrazide, and how is purity confirmed?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of 2,3-dichlorophenyl-substituted thiazole intermediates with hydrazine derivatives. For example, analogs like N′-(2-Oxoindolin-3-ylidene)-2-(2-methylphenyl)-1,3-thiazole-4-carbohydrazide are prepared through acid-catalyzed coupling reactions, yielding ~69–73% with characterization by IR (N-H, C=O, C=N), 1^1H/13^13C NMR (aromatic and hydrazide protons), and mass spectrometry (EI-MS) to confirm molecular ions (e.g., m/z 362 [M]+^+) . Purity is validated via elemental analysis (C, H, N) and melting point consistency.

Q. Which spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3200 cm1^{-1}, C=O at ~1680 cm1^{-1}, C=N at ~1600 cm1^{-1}) and C-Cl vibrations (~750 cm1^{-1}) .
  • NMR : 1^1H NMR resolves aromatic protons (δ 7.2–8.1 ppm) and hydrazide NH signals (δ 10–12 ppm), while 13^13C NMR confirms carbonyl (C=O at ~165 ppm) and thiazole carbons .
  • Mass Spectrometry : EI-MS provides molecular ion peaks and fragmentation patterns (e.g., [M-Cl]+^+ for chlorinated derivatives) .

Advanced Research Questions

Q. How does the position of chlorine substituents on the phenyl ring influence the compound’s physicochemical and biological properties?

  • Methodological Answer : Comparative studies of ortho-, meta-, and para-chloro isomers reveal steric and electronic effects. For example:

  • Ortho-substitution (2,3-dichloro) may enhance steric hindrance, reducing solubility but increasing lipophilicity, as seen in analogs with higher melting points (e.g., 315–341°C for 6c–6f derivatives) .
  • Meta-/para-substitution alters electronic distribution, affecting hydrogen bonding (e.g., C=O interactions in hydrazide derivatives) and bioactivity . Computational modeling (DFT) can predict substituent effects on reactivity and binding affinity.

Q. What strategies optimize coupling reactions involving this compound in heterocyclic synthesis?

  • Methodological Answer :

  • Reductive Amination : Use sodium triacetoxy borohydride in dichloromethane to couple hydrazide intermediates with carbonyl-containing partners (e.g., isatin derivatives), achieving >99% yield under controlled pH and temperature (40–50°C) .
  • Protecting Groups : Tert-butoxycarbonyl (Boc) groups stabilize reactive amines during synthesis, with deprotection via HCl/methanol .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) improve regioselectivity in thiazole functionalization .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during characterization?

  • Methodological Answer :

  • Cross-Validation : Compare experimental 1^1H/13^13C NMR data with computed spectra (e.g., using Gaussian or ADF software) to identify discrepancies caused by solvent effects or tautomerism .
  • X-ray Crystallography : Resolve ambiguities by determining crystal structures (e.g., Acta Crystallographica Section E protocols) to confirm bond lengths and angles .
  • Dynamic NMR : Study temperature-dependent shifts to detect conformational exchange or rotamers in hydrazide moieties .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like dopamine D3 receptors, leveraging crystal structures (PDB IDs) and QSAR models .
  • MD Simulations : GROMACS or AMBER simulations assess stability of ligand-receptor complexes over 100+ ns trajectories .
  • Pharmacophore Mapping : Identify critical features (e.g., chloroaryl hydrophobic pockets, hydrogen-bond acceptors) using MOE or Phase .

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